![molecular formula C24H32N4O3 B3842348 1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B3842348.png)
1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
Übersicht
Beschreibung
1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-42165279, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and pain. This compound has shown promising results in preclinical studies and is currently under clinical development.
Wirkmechanismus
1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a key signaling molecule involved in various cellular processes such as T-cell activation, cytokine production, and inflammation. Inhibition of PKC theta by 1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide leads to the suppression of T-cell activation and cytokine production, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects:
1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit the growth of tumor cells, induce apoptosis, and reduce tumor angiogenesis. In inflammation, 1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and decrease immune cell infiltration into inflamed tissues. In pain, this compound has been shown to reduce pain behavior and improve sensory function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for PKC theta and does not inhibit other PKC isoforms. However, there are also some limitations to using 1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments. It has low aqueous solubility, which can limit its use in in vitro assays. It also has poor pharmacokinetic properties, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the development of 1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. In cancer, this compound can be further studied for its potential use in combination with other cancer therapies such as chemotherapy and immunotherapy. In inflammation, 1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can be studied for its potential use in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In pain, this compound can be studied for its potential use in other types of pain such as cancer pain and postoperative pain. Further optimization of the pharmacokinetic properties of 1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can also be pursued to improve its efficacy in in vivo studies.
Wissenschaftliche Forschungsanwendungen
1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic use in various diseases. In cancer, this compound has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis in vitro and in vivo. In inflammation, 1'-(3,5-dimethyl-2-furoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In pain, this compound has been shown to reduce pain behavior in animal models of neuropathic and inflammatory pain.
Eigenschaften
IUPAC Name |
1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-14-18(2)31-22(17)24(30)28-12-7-21(8-13-28)27-10-5-20(6-11-27)23(29)26-16-19-4-3-9-25-15-19/h3-4,9,14-15,20-21H,5-8,10-13,16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKCQGMHBYDJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.